molecular formula C23H19NS B11506311 7-Phenyl-5,6,7,13-tetrahydronaphtho[2,1-c][1,5]benzothiazepine

7-Phenyl-5,6,7,13-tetrahydronaphtho[2,1-c][1,5]benzothiazepine

Cat. No.: B11506311
M. Wt: 341.5 g/mol
InChI Key: YKENHWMLSVKHJE-UHFFFAOYSA-N
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Description

7-Phenyl-5,6,7,13-tetrahydronaphtho[2,1-c][1,5]benzothiazepine is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and a thiazepine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Phenyl-5,6,7,13-tetrahydronaphtho[2,1-c][1,5]benzothiazepine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to ensure consistent quality and efficiency. The choice of raw materials and catalysts is crucial to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

7-Phenyl-5,6,7,13-tetrahydronaphtho[2,1-c][1,5]benzothiazepine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

7-Phenyl-5,6,7,13-tetrahydronaphtho[2,1-c][1,5]benzothiazepine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Phenyl-5,6,7,13-tetrahydronaphtho[2,1-c][1,5]benzothiazepine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .

Comparison with Similar Compounds

Similar Compounds

    1,5-Benzothiazepine: Shares the thiazepine core but lacks the additional aromatic rings.

    7-Phenyl-1,5-benzothiazepine: Similar structure but with fewer hydrogenated rings.

    5,6,7,8-Tetrahydro-1,5-benzothiazepine: Lacks the phenyl group and has a simpler structure.

Uniqueness

7-Phenyl-5,6,7,13-tetrahydronaphtho[2,1-c][1,5]benzothiazepine is unique due to its complex structure, which includes multiple aromatic and hydrogenated rings.

Properties

Molecular Formula

C23H19NS

Molecular Weight

341.5 g/mol

IUPAC Name

7-phenyl-5,6,7,13-tetrahydronaphtho[2,1-c][1,5]benzothiazepine

InChI

InChI=1S/C23H19NS/c1-2-9-17(10-3-1)23-19-15-14-16-8-4-5-11-18(16)22(19)24-20-12-6-7-13-21(20)25-23/h1-13,23-24H,14-15H2

InChI Key

YKENHWMLSVKHJE-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)NC4=CC=CC=C4SC2C5=CC=CC=C5

Origin of Product

United States

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